molecular formula C14H14BrNO B1390045 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine CAS No. 946681-89-6

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine

Cat. No. B1390045
M. Wt: 292.17 g/mol
InChI Key: BRAMEEWPRNLUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine is a biochemical compound used for proteomics research . It has a molecular formula of C14H14BrNO and a molecular weight of 292.17 .


Molecular Structure Analysis

The molecular structure of 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine can be represented by the InChI code: 1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine has a molecular weight of 292.17 g/mol . Its exact mass and monoisotopic mass are 291.02588 g/mol . It has a complexity of 261 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not found in the retrieved papers.

Future Directions

The future directions for research on 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine are not specified in the retrieved papers. Given its use in proteomics research , potential areas of interest could include studying its interactions with various proteins, investigating its potential applications in drug discovery and development, and exploring its synthesis and chemical properties in more detail.

properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-14-12-4-2-1-3-10(12)5-6-13(14)17-11-7-8-16-9-11/h1-6,11,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAMEEWPRNLUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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